2-Amino-3-cyclopropylpropanoic acid
Overview
Description
2-Amino-3-cyclopropylpropanoic acid, also known as 3-cyclopropylalanine, is an amino acid derivative with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to the alanine backbone, making it a unique structure among amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-cyclopropylpropanoic acid typically involves the cyclopropanation of alanine derivatives. One common method includes the use of diazomethane or diazo compounds to introduce the cyclopropyl group. The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions for yield and purity. The process often includes purification steps such as crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-cyclopropylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted cyclopropylalanine derivatives.
Scientific Research Applications
2-Amino-3-cyclopropylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its role in protein synthesis and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-cyclopropylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group can influence the binding affinity and specificity of the compound, leading to various biological effects. The pathways involved may include modulation of enzyme activity and alteration of metabolic processes .
Comparison with Similar Compounds
Cyclopropylalanine: A similar compound with a cyclopropyl group attached to the alanine backbone.
Cyclopropylglycine: Another amino acid derivative with a cyclopropyl group, but attached to glycine instead of alanine.
Uniqueness: 2-Amino-3-cyclopropylpropanoic acid is unique due to its specific structure and the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-amino-3-cyclopropylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-5(6(8)9)3-4-1-2-4/h4-5H,1-3,7H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUXJMWPVJQIHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333904 | |
Record name | 2-amino-3-cyclopropylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15785-52-1 | |
Record name | 2-amino-3-cyclopropylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study mentions that compound 2, containing residues of salts of 2-Amino-3-cyclopropylpropanoic acid, exhibited significant antiviral activity. What is the proposed mechanism of action for this compound against influenza viruses?
A: Unfortunately, the research paper [] primarily focuses on the in vitro antiviral activity and cytotoxicity of the synthesized fullerene derivatives. The specific mechanism of action for compound 2, containing residues of salts of this compound, against influenza viruses is not elucidated in this study. Further research is needed to understand how this compound interacts with viral or cellular targets to exert its antiviral effects.
Q2: The study highlights the need for new antivirals due to emerging drug resistance. Does the research explore the potential for resistance development against fullerene derivatives like compound 2?
A: The study [] acknowledges the issue of drug resistance in influenza viruses but does not delve into investigating the potential for resistance development against the tested fullerene derivatives. This aspect requires further exploration in future studies to assess the long-term viability of these compounds as antiviral agents.
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